molecular formula C13H14O B13906273 1-Phenylbicyclo[2.2.1]heptan-2-one

1-Phenylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13906273
M. Wt: 186.25 g/mol
InChI Key: HOSJCPSOQIDTLC-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[221]heptan-2-one is a bicyclic compound with a phenyl group attached to the bicyclo[221]heptan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and phenyl vinyl ketone, followed by oxidation to form the desired compound . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Phenylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound’s bicyclic structure and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-Phenylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-Phenylbicyclo[22

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-phenylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C13H14O/c14-12-8-10-6-7-13(12,9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

HOSJCPSOQIDTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)C3=CC=CC=C3

Origin of Product

United States

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